An In-depth Technical Guide to 5-(Dimethylamino)pentan-1-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-(Dimethylamino)pentan-1-ol: Properties, Synthesis, and Applications
Executive Summary
5-(Dimethylamino)pentan-1-ol is a bifunctional organic compound featuring a primary alcohol and a tertiary amine. This unique structure makes it a valuable building block and intermediate in various chemical syntheses, particularly within the pharmaceutical and materials science sectors. Its ability to undergo reactions at two distinct functional groups allows for the creation of diverse molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthetic pathways, key reactions, and safety considerations, offering a critical resource for researchers and drug development professionals.
Chemical Identity and Molecular Structure
5-(Dimethylamino)pentan-1-ol is systematically named according to IUPAC nomenclature.[1] It is also known by several synonyms, including 5-(dimethylamino)-1-pentanol.[1][2] The compound is uniquely identified by its CAS number, 27384-58-3.[1][3][4]
The molecular structure consists of a five-carbon pentyl chain. A hydroxyl (-OH) group is attached to the first carbon (C1), classifying it as a primary alcohol. A dimethylamino [-N(CH₃)₂] group is attached to the fifth carbon (C5), making it a tertiary amine. This bifunctionality is central to its chemical utility.
Caption: 2D Chemical Structure of 5-(Dimethylamino)pentan-1-ol.
Physicochemical Properties
The physical and chemical properties of 5-(Dimethylamino)pentan-1-ol are summarized in the table below. These properties are critical for determining appropriate reaction conditions, purification methods, and storage requirements.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇NO | [1][3][4] |
| Molecular Weight | 131.22 g/mol | [1][4] |
| Boiling Point | 182.4 °C (at 760 mmHg) | [3] |
| Density | 0.881 g/cm³ | [3] |
| Flash Point | 54 °C | [3] |
| LogP (Octanol/Water) | 0.71 | [3][4] |
| Vapor Pressure | 0.236 mmHg (at 25 °C) | [3] |
| Appearance | Colorless liquid (typical) | |
| Solubility | Soluble in water | [5] |
Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. Data for 5-(Dimethylamino)pentan-1-ol is available across several standard techniques.[1][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals include a singlet for the six protons of the two equivalent methyl groups on the nitrogen, a triplet for the two protons on the carbon adjacent to the oxygen (C1), a triplet for the two protons on the carbon adjacent to the nitrogen (C5), and overlapping multiplets for the remaining six protons of the methylene groups in the alkyl chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display unique peaks for each of the seven carbon atoms in the molecule, confirming the carbon skeleton.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations from the alkyl chain will appear around 2850-3000 cm⁻¹. C-N stretching vibrations can be observed in the fingerprint region.
-
MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M⁺) at m/z = 131.[1] Common fragmentation patterns would involve the loss of water or cleavage adjacent to the nitrogen atom.
Synthesis and Chemical Reactivity
Synthetic Pathways
A common and efficient method for synthesizing 5-(Dimethylamino)pentan-1-ol is through the reductive amination of 5-aminopentan-1-ol. This well-established reaction involves treating the primary amine with an excess of formaldehyde in the presence of a reducing agent, such as formic acid (Eschweiler-Clarke reaction) or sodium borohydride.
Caption: Generalized workflow for the synthesis of 5-(Dimethylamino)pentan-1-ol.
Protocol: Synthesis via Eschweiler-Clarke Reaction
-
Charging the Reactor: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-aminopentan-1-ol in methanol.
-
Reagent Addition: Add an excess of aqueous formaldehyde, followed by the slow addition of formic acid. The reaction is exothermic and may require cooling.
-
Reaction: Heat the mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture and make it basic by adding a solution of NaOH or K₂CO₃. Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 5-(dimethylamino)pentan-1-ol.
Chemical Reactivity
The utility of 5-(dimethylamino)pentan-1-ol stems from the differential reactivity of its two functional groups.
-
Alcohol Group (-OH): As a primary alcohol, the hydroxyl group can undergo standard reactions such as esterification with carboxylic acids or acyl chlorides, oxidation to an aldehyde or carboxylic acid, and conversion to an alkyl halide.
-
Amine Group (-N(CH₃)₂): The tertiary amine is basic and can be protonated to form an ammonium salt. It can also act as a nucleophile in reactions like quaternization, where it reacts with an alkyl halide to form a quaternary ammonium salt.
Caption: Key reaction pathways for 5-(Dimethylamino)pentan-1-ol.
Applications in Research and Drug Development
The dimethylamino pharmacophore is present in numerous FDA-approved drugs, where it often enhances water solubility and allows for salt formation, improving bioavailability.[7] The structure of 5-(dimethylamino)pentan-1-ol makes it an ideal building block in medicinal chemistry for several reasons:
-
Linker/Spacer: The five-carbon chain can act as a flexible linker to connect a pharmacophore to another functional group or a larger molecular scaffold.
-
Solubilizing Moiety: The tertiary amine and alcohol groups increase the hydrophilicity of larger, more complex molecules, which is a critical aspect of drug design.
-
Synthesis of Analogs: It can be used to synthesize analogs of existing drugs or to create novel compounds for screening libraries. For example, it can be used to introduce a basic side chain that can interact with biological targets like receptors or enzymes.
The process of drug design is a complex, multi-stage endeavor, and versatile building blocks like 5-(dimethylamino)pentan-1-ol are instrumental in the discovery phase.[8]
Safety, Handling, and Storage
Hazard Identification
According to the Globally Harmonized System (GHS), 5-(Dimethylamino)pentan-1-ol is classified with the following hazards[1]:
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area or under a chemical fume hood.[9]
-
Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Avoid breathing vapors or mist.[9] Wash hands thoroughly after handling.[11]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Keep away from oxidizing agents and sources of ignition.[5]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Conclusion
5-(Dimethylamino)pentan-1-ol is a versatile chemical intermediate with significant potential in synthetic chemistry. Its bifunctional nature, combining a primary alcohol and a tertiary amine, provides two reactive sites for molecular elaboration. Understanding its physicochemical properties, spectroscopic characteristics, and reactivity is crucial for its effective use in the laboratory, particularly in the fields of medicinal chemistry and materials science. Adherence to strict safety protocols is mandatory when handling this compound due to its associated hazards.
References
-
1-Pentanol,5-(dimethylamino) | CAS#:27384-58-3 | Chemsrc. (n.d.). Retrieved from [Link]
-
5-(Dimethylamino)pentan-1-ol | C7H17NO | CID 295978 - PubChem. (n.d.). Retrieved from [Link]
-
5-(Dimethylamino)pentane-1,2-diol | C7H17NO2 | CID 9833994 - PubChem. (n.d.). Retrieved from [Link]
-
5-(Dimethylamino)-1-pentanol - SpectraBase. (n.d.). Retrieved from [Link]
-
10214 37th Pl SW, Seattle, WA 98146 | Realtor.com®. (n.d.). Retrieved from [Link]
-
10214 37th Pl SW, Seattle, WA 98146 - Zillow. (n.d.). Retrieved from [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. (2024, September 2). Retrieved from [Link]
-
(2R)-5-(dimethylamino)pentan-2-ol - PubChem. (n.d.). Retrieved from [Link]
-
5-(Dimethylamino)pentan-1-ol, 98% Purity, C7H17NO, 100 mg - CP Lab Safety. (n.d.). Retrieved from [Link]
-
Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products - ResearchGate. (2011, November). Retrieved from [Link]
-
Research in the Field of Drug Design and Development - MDPI. (n.d.). Retrieved from [Link]
-
1-Pentanol - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. 5-(Dimethylamino)pentan-1-ol | C7H17NO | CID 295978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 1-Pentanol,5-(dimethylamino) | CAS#:27384-58-3 | Chemsrc [chemsrc.com]
- 4. chemscene.com [chemscene.com]
- 5. N-PENTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. richmond-hall.weebly.com [richmond-hall.weebly.com]
- 10. download.basf.com [download.basf.com]
- 11. fishersci.com [fishersci.com]
